molecular formula C11H16NO3P B14243359 2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxazaphosphepan-2-one CAS No. 391640-20-3

2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxazaphosphepan-2-one

Cat. No.: B14243359
CAS No.: 391640-20-3
M. Wt: 241.22 g/mol
InChI Key: LHBKCJJKJYOHJU-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxazaphosphepan-2-one is a heterocyclic compound that contains phosphorus, nitrogen, and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxazaphosphepan-2-one typically involves the reaction of 4-methoxyphenyl derivatives with phosphorus-containing reagents under controlled conditions. One common method includes the use of phosphorus trichloride and an appropriate amine to form the oxazaphosphepan ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxazaphosphepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted oxazaphosphepan compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxazaphosphepan-2-one has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxazaphosphepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles

Uniqueness

2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxazaphosphepan-2-one is unique due to its phosphorus-containing ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

CAS No.

391640-20-3

Molecular Formula

C11H16NO3P

Molecular Weight

241.22 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1,3,2λ5-oxazaphosphepane 2-oxide

InChI

InChI=1S/C11H16NO3P/c1-14-10-4-6-11(7-5-10)16(13)12-8-2-3-9-15-16/h4-7H,2-3,8-9H2,1H3,(H,12,13)

InChI Key

LHBKCJJKJYOHJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)P2(=O)NCCCCO2

Origin of Product

United States

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